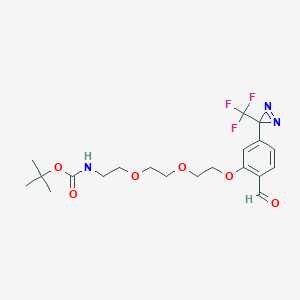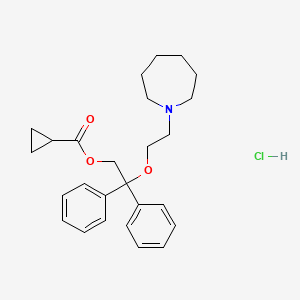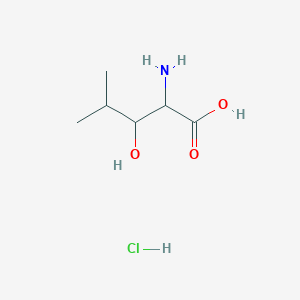![molecular formula C60H86N4O2S5 B14782835 3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde is a complex organic compound with a unique structure This compound is characterized by its multiple rings, sulfur and nitrogen atoms, and long alkyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of the various substituents. Typical synthetic routes may include:
Cyclization reactions: to form the octacyclic core.
Alkylation reactions: to introduce the ethylheptyl and undecyl groups.
Thiation and azation reactions: to incorporate sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch synthesis: in specialized reactors.
Purification steps: such as chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield sulfoxides or sulfones.
Reduction: may yield amines or thiols.
Substitution: may yield various derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: As a potential drug candidate with unique pharmacological properties.
Industry: As a component in materials with specific properties, such as conductivity or stability.
作用机制
The mechanism by which this compound exerts its effects will depend on its interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Incorporating into membranes: and altering their properties.
相似化合物的比较
Similar Compounds
Similar compounds may include other polycyclic molecules with sulfur and nitrogen atoms, such as:
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen.
Azepines: Compounds with a seven-membered ring containing nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings, substituents, and functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C60H86N4O2S5 |
|---|---|
分子量 |
1055.7 g/mol |
IUPAC 名称 |
3,27-bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C60H86N4O2S5/c1-7-13-17-19-21-23-25-27-29-33-43-45(39-65)67-59-53-57(69-55(43)59)47-49-50(62-71-61-49)48-52(51(47)63(53)37-35-41(11-5)31-15-9-3)64(38-36-42(12-6)32-16-10-4)54-58(48)70-56-44(46(40-66)68-60(54)56)34-30-28-26-24-22-20-18-14-8-2/h39-42H,7-38H2,1-6H3 |
InChI 键 |
CFUAJOQUXFKYCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CCC(CC)CCCC)CCC(CC)CCCC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


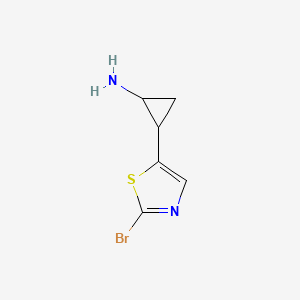
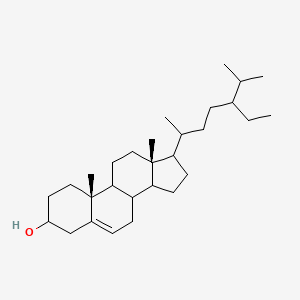
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)


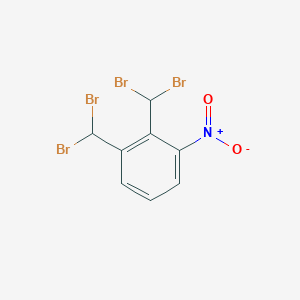
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)

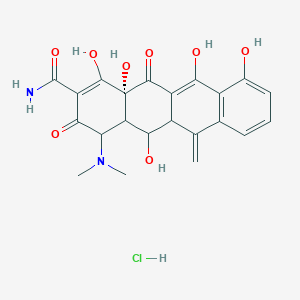
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
